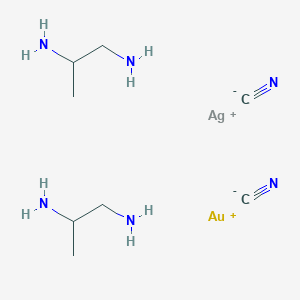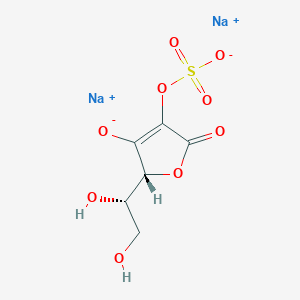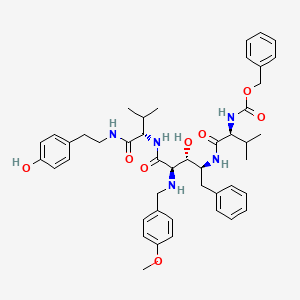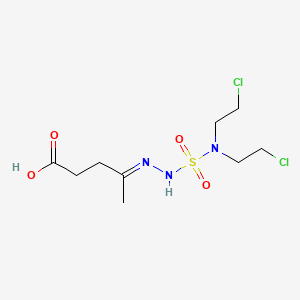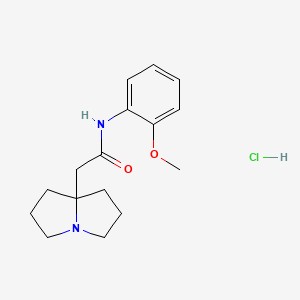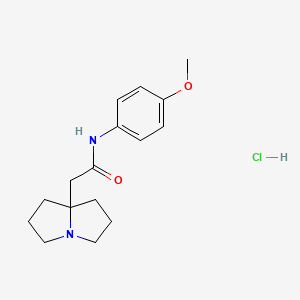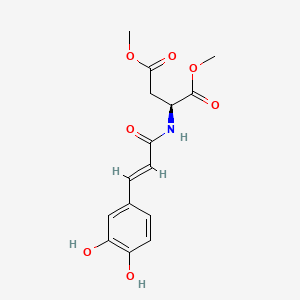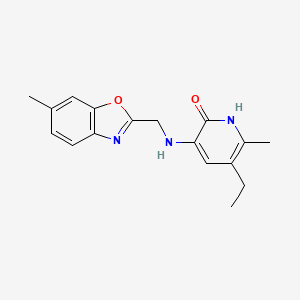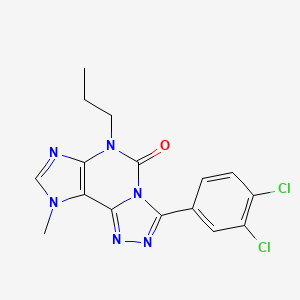
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl and propyl groups through nucleophilic substitution reactions.
Methylation: Methylation of the nitrogen atoms to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, providing a way to create analogs with varied properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl- would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo(3,4-b)benzodiazepines: Known for their anxiolytic and sedative properties.
Purine Derivatives: Widely studied for their roles in cellular metabolism and as therapeutic agents.
Uniqueness
The unique combination of the triazolopyrimidine core with the 3,4-dichlorophenyl, methyl, and propyl groups may confer specific biological activities or chemical properties that distinguish it from other similar compounds.
Conclusion
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3,4-dichlorophenyl)-9-methyl-6-propyl- is a complex and potentially versatile compound with applications across various fields of science and industry
属性
CAS 编号 |
135445-91-9 |
|---|---|
分子式 |
C16H14Cl2N6O |
分子量 |
377.2 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H14Cl2N6O/c1-3-6-23-14-12(22(2)8-19-14)15-21-20-13(24(15)16(23)25)9-4-5-10(17)11(18)7-9/h4-5,7-8H,3,6H2,1-2H3 |
InChI 键 |
FPLPOFOEXCICKX-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC(=C(C=C4)Cl)Cl)N(C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



